An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylphenoxy)azetidine
An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methylphenoxy)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring linked to a p-tolyloxy group. This molecule belongs to the class of 3-aryloxyazetidines, which are of growing interest in medicinal chemistry due to their potential as scaffolds in the development of novel therapeutics. The strained azetidine ring imparts unique conformational constraints and physicochemical properties, making it an attractive moiety for designing compounds that can interact with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of 3-(4-Methylphenoxy)azetidine, including its synthesis, physical and spectral characteristics, and potential biological relevance.
Chemical and Physical Properties
While extensive experimental data for 3-(4-Methylphenoxy)azetidine is not widely published, a compilation of its fundamental properties is presented below. The data is a combination of information from chemical suppliers and computational predictions.
Table 1: General and Physicochemical Properties of 3-(4-Methylphenoxy)azetidine
| Property | Value | Source |
| IUPAC Name | 3-(4-methylphenoxy)azetidine | N/A |
| CAS Number | 954220-73-6 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)OC2CNC2 | [1] |
| InChIKey | IKXZLYWIOATIPO-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | [1] |
| logP (predicted) | 1.674 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Table 2: Properties of 3-(4-Methylphenoxy)azetidine Hydrochloride
| Property | Value | Source |
| CAS Number | 1228070-90-3 | [2] |
| Molecular Formula | C₁₀H₁₄ClNO | [2] |
| Molecular Weight | 199.68 g/mol | N/A |
| Physical Form | Solid | [2] |
Synthesis
A plausible synthetic route is outlined below. This pathway is based on established methods for the synthesis of related azetidine derivatives.
Figure 1: A potential synthetic pathway for 3-(4-Methylphenoxy)azetidine.
Experimental Workflow for Synthesis
The following diagram illustrates a general workflow for the synthesis and purification of 3-(4-Methylphenoxy)azetidine based on the proposed pathway.
Figure 2: General experimental workflow for the synthesis of 3-(4-Methylphenoxy)azetidine.
Spectroscopic Data
Detailed experimental spectra for 3-(4-Methylphenoxy)azetidine are not currently available in public databases. However, predicted spectral information can be inferred from the analysis of similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3-(4-Methylphenoxy)azetidine is expected to show characteristic signals for the azetidine ring protons, the aromatic protons of the p-tolyloxy group, and the methyl protons.
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Azetidine ring protons: The protons on the four-membered ring will likely appear as complex multiplets in the range of 3.5-4.5 ppm. The proton at the 3-position, being attached to the oxygen, would be shifted downfield.
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Aromatic protons: The p-substituted benzene ring will exhibit two doublets, characteristic of an AA'BB' system, in the aromatic region (approximately 6.8-7.2 ppm).
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Methyl protons: A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around 2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide further structural confirmation.
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Azetidine carbons: The carbons of the azetidine ring are expected to resonate in the range of 40-70 ppm.
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Aromatic carbons: The signals for the aromatic carbons will appear between 115 and 160 ppm.
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Methyl carbon: The methyl carbon will give a signal in the aliphatic region, around 20 ppm.
Mass Spectrometry (Predicted)
The mass spectrum of 3-(4-Methylphenoxy)azetidine would show a molecular ion peak (M+) at m/z 163. Key fragmentation patterns would likely involve cleavage of the azetidine ring and the ether linkage.
Biological Activity and Signaling Pathways
While no specific biological data for 3-(4-Methylphenoxy)azetidine has been published, the broader class of 3-phenoxyazetidine derivatives has been investigated for its potential as monoamine triple reuptake inhibitors (TRIs)[3]. TRIs block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the brain, which can be a therapeutic strategy for treating central nervous system disorders such as depression.
The general mechanism of action for a triple reuptake inhibitor is depicted in the following signaling pathway diagram.
Figure 3: Simplified signaling pathway of a triple reuptake inhibitor.
Conclusion
3-(4-Methylphenoxy)azetidine is a compound with potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical properties based on available information and predictions from related structures. The synthesis of this compound is feasible through established methodologies for 3-aryloxyazetidines. Further research is warranted to fully characterize its physical and spectral properties and to explore its biological activity, particularly in the context of monoamine reuptake inhibition. This information will be crucial for researchers and drug development professionals seeking to utilize this and similar scaffolds in the design of novel therapeutic agents.
